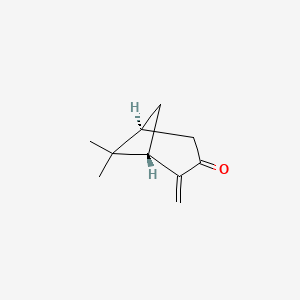
3-Amino-2-(methylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of benzonitrile, featuring both amino and methylamino substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methylamino group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Amino-2-(methylamino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted benzonitrile derivatives depending on the reagents used.
科学的研究の応用
3-Amino-2-(methylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Methylamino)benzonitrile: Similar structure but lacks the additional amino group.
3-Aminobenzonitrile: Similar structure but lacks the methylamino group.
3-(Methylamino)benzonitrile: Similar structure but the amino and methylamino groups are positioned differently.
Uniqueness
3-Amino-2-(methylamino)benzonitrile is unique due to the presence of both amino and methylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
3-amino-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,11H,10H2,1H3 |
InChIキー |
BRDMPKPWAVVSHF-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=C1N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)










![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)


